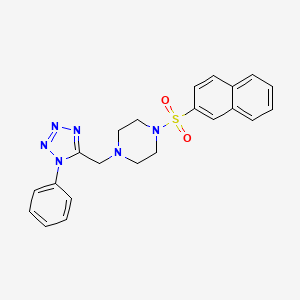

1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-11,16H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQQUDGBBDUXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. One common synthetic route involves:

Preparation of Naphthalene-2-sulfonyl Chloride: This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

Formation of 1-Phenyl-1H-1,2,3,4-tetrazole: This involves the cyclization of phenylhydrazine with sodium azide.

Coupling Reactions: The final step involves the coupling of the naphthalene-2-sulfonyl chloride with 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine demonstrate significant anticancer properties. For instance, studies have shown that piperazine-linked derivatives can induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways.

Case Study:

A study focused on piperazine-linked naphthalimide derivatives revealed their efficacy against breast cancer cell lines (4T1) with good membrane permeability and cytotoxicity at low concentrations. These findings suggest that the incorporation of the naphthalenesulfonyl group enhances the anticancer activity of piperazine derivatives through improved cellular uptake and targeted action against tumor cells .

Antimicrobial Properties

The antimicrobial potential of this compound is also noteworthy. Compounds containing piperazine and sulfonamide groups have been reported to exhibit broad-spectrum antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results indicate that modifications to the piperazine structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Neuroprotective Effects

The neuroprotective properties of compounds similar to 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine have been explored in various studies. The presence of the tetrazole moiety is particularly significant as tetrazoles are known to exhibit neuroprotective effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.

Case Study:

Research on related tetrazole-containing compounds has demonstrated their ability to reduce neuronal cell death in models of neurodegenerative diseases, suggesting that the target compound may possess similar protective mechanisms .

Synthesis and Characterization

The synthesis of 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions, including sulfonation and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and tetrazole groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(naphthalene-2-sulfonyl)-4-methylpiperazine

- 1-(naphthalene-2-sulfonyl)-4-phenylpiperazine

- 1-(naphthalene-2-sulfonyl)-4-(tetrazol-5-yl)piperazine

Uniqueness

1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both the naphthalene sulfonyl and phenyl-tetrazole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(Naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. The process can be summarized as follows:

- Formation of the Piperazine Ring : The initial step involves the reaction of 1-(naphthalen-2-ylsulfonyl)piperazine with various electrophiles.

- Tetrazole Formation : The introduction of the tetrazole moiety is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Final Coupling : The final product is obtained through coupling reactions that link the piperazine and tetrazole components.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of sulfonamide compounds have shown efficacy against Yellow Fever Virus (YFV), suggesting a possible mechanism for 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine's activity against viral pathogens .

Anticancer Properties

The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies indicate that compounds with similar structural motifs have demonstrated effectiveness against breast cancer (4T1) cell lines, with IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve the inhibition of anti-apoptotic proteins such as Mcl-1, which are critical in cancer cell survival .

Structure–Activity Relationship (SAR)

The biological activity of 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Naphthalenesulfonamide moiety | Enhances binding affinity to biological targets |

| Piperazine ring | Contributes to receptor selectivity |

| Tetrazole group | Potentially increases metabolic stability |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds, it was found that those bearing the naphthalenesulfonamide structure exhibited enhanced cytotoxicity against various cancer cell lines. The study utilized both MTT assays and flow cytometry to evaluate cell viability and apoptosis induction .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively to the BH3-binding groove of Mcl-1, indicating a mechanism by which it may induce apoptosis in cancer cells . This interaction suggests that further optimization of the compound could enhance its therapeutic efficacy.

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine?

The synthesis typically involves multi-step reactions, including sulfonylation of the naphthalene moiety and alkylation of the piperazine ring. Key steps include:

- Sulfonylation : Reacting naphthalen-2-ylsulfonyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Tetrazole coupling : Introducing the 1-phenyl-1H-tetrazole moiety via nucleophilic substitution or click chemistry, often using Cu(I)-catalyzed azide-alkyne cycloaddition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Critical parameters include temperature control (20–80°C), inert atmosphere (N₂/Ar), and pH adjustment to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₂N₆O₂S) and detects impurities .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/ethyl acetate (1:2) as the mobile phase .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What biological activities are reported for structurally similar piperazine derivatives?

Piperazine derivatives exhibit:

- Anticancer activity : Inhibition of pancreatic cancer cell proliferation (IC₅₀: 10–50 μM) via apoptosis induction .

- Antimicrobial effects : Growth suppression of Gram-positive bacteria (e.g., S. aureus) through membrane disruption .

- Neuropharmacological potential : Modulation of serotonin (5-HT₁ₐ) and dopamine receptors, suggesting applications in depression/anxiety .

Q. What are key considerations in designing stability studies for this compound?

- Degradation pathways : Hydrolysis of the sulfonyl group under acidic/alkaline conditions or photodegradation of the tetrazole ring .

- Storage conditions : Lyophilized solid stored at -20°C in inert atmospheres to prevent oxidation .

- Accelerated stability testing : Exposure to 40°C/75% relative humidity for 6 months to predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

- Solvent selection : Replace DMF with toluene/water biphasic systems to improve scalability and reduce costs .

- Catalyst efficiency : Screen Cu(I)/ligand systems (e.g., TBTA) to enhance azide-alkyne cycloaddition yields (>90%) .

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

Q. How to investigate structure-activity relationships (SAR) for bioactivity?

- Substituent variation : Synthesize analogs with halogenated phenyl groups (e.g., 4-F, 4-Cl) to assess impact on receptor binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonyl group with hydrophobic pockets) .

- In vitro assays : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7 vs. HepG2) to determine selectivity .

Q. How to resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves to confirm bacteriostatic vs. bactericidal effects .

- Control variables : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in cytotoxicity results .

- Meta-analysis : Aggregate data from >3 independent studies to identify trends (e.g., correlation between logP and CNS penetration) .

Q. What experimental models are suitable for studying neuropharmacological effects?

- In vitro : Radioligand binding assays (e.g., 5-HT₁ₐ receptor displacement using [³H]-8-OH-DPAT) .

- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma/brain distribution) .

- Computational : Molecular dynamics simulations to predict blood-brain barrier permeability .

Q. How to elucidate molecular mechanisms of anticancer activity?

- Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Protein profiling : Western blot for caspase-3/9 cleavage and Bcl-2/Bax ratio changes .

- Xenograft models : Evaluate tumor growth inhibition in nude mice (dose: 10–50 mg/kg, i.p.) .

Q. What strategies address solubility and formulation challenges?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (>1 mg/mL) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.